RB-6145

hypoxic cell radiosensitizer maximum tolerated dose in vivo toxicity

For investigators requiring a dual-function hypoxic cell radiosensitizer and cytotoxin without the dose-limiting toxicity of RSU-1069. RB-6145 offers a 2.5-fold lower systemic toxicity, a 4.4-fold higher intraperitoneal MTD, and approximately 10-fold greater sensitizing efficiency than misonidazole or etanidazole. It enables multi-dose fractionated radiation studies and chemopotentiation of alkylating agents without exacerbating bone marrow toxicity.

Molecular Formula C8H14Br2N4O3
Molecular Weight 374.03 g/mol
CAS No. 129448-97-1
Cat. No. B1678845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRB-6145
CAS129448-97-1
Synonymsalpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol
CI 1010
PD 144872
RB 6145
RB-6145
Molecular FormulaC8H14Br2N4O3
Molecular Weight374.03 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br
InChIInChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H
InChIKeyXPBJPGMCFKYBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RB-6145 (CAS 129448-97-1): A Hypoxia-Selective Bioreductive Prodrug of RSU-1069 with Enhanced Therapeutic Index for Oncology Research Procurement


RB-6145 (CAS 129448-97-1) is a bifunctional 2-nitroimidazole bioreductive prodrug designed to undergo enzymatic reduction under hypoxic conditions to yield the active alkylating species RSU-1069. Its molecular formula is C8H14Br2N4O3 with a molecular weight of 374.03 g/mol [1]. The compound contains a bromoethylamino substituent that cyclizes under physiological conditions to form an alkylating aziridine moiety, conferring dual functionality as both a hypoxic cell radiosensitizer and a hypoxia-selective cytotoxin [2]. RB-6145 was advanced to Phase 1 clinical trials for solid tumors before development was discontinued [3].

Why RB-6145 Cannot Be Substituted with RSU-1069 or Other Nitroimidazole Radiosensitizers Without Compromising Experimental Reproducibility and Safety Margins


Substitution of RB-6145 with RSU-1069 or first-generation nitroimidazoles (e.g., misonidazole, etanidazole) introduces quantifiable risks of altered toxicity, reduced therapeutic index, and divergent pharmacokinetic behavior that directly impact experimental outcomes. RB-6145 exhibits 2.5-fold lower systemic toxicity than RSU-1069 while maintaining comparable radiosensitizing efficacy, translating to a superior therapeutic index [1]. The prodrug design yields substantially reduced brain exposure (AUC ~1.8-fold lower than equimolar RSU-1069) and lower oncogenic transformation potential at equivalent sensitizing doses [2][3]. Sensitizing efficiency is approximately 10-fold greater than misonidazole or etanidazole, meaning substitution with these older agents would require substantially higher doses with consequent toxicity escalation [4]. Without accounting for these differential parameters, experimental replication across laboratories becomes unreliable and safety margins unpredictable.

Quantitative Evidence Guide: RB-6145 Differentiation Relative to RSU-1069, Misonidazole, Etanidazole, and PD-144872


Systemic Toxicity Reduction: RB-6145 vs. RSU-1069 MTD Comparison in C3H/He Mice

RB-6145 demonstrates substantially reduced systemic toxicity compared to its parent aziridine RSU-1069 in murine models, enabling higher achievable doses for radiosensitization studies. The maximum tolerated dose (MTD) of RB-6145 following intraperitoneal (ip) administration in C3H/He mice is 350 mg/kg (0.94 mmol/kg), compared to only 80 mg/kg (0.38 mmol/kg) for RSU-1069—a 4.4-fold increase by mass and 2.5-fold increase on a molar basis [1]. Following oral (po) administration, the MTD for RB-6145 reaches 1 g/kg (2.67 mmol/kg) versus 320 mg/kg (1.5 mmol/kg) for RSU-1069, representing a 3.1-fold mass-based improvement and 1.8-fold molar improvement [2]. This toxicity differential is directly attributed to the prodrug design wherein RB-6145's bromoethylamino moiety requires cyclization to form the active alkylating aziridine, resulting in controlled, attenuated exposure to the cytotoxic RSU-1069 species.

hypoxic cell radiosensitizer maximum tolerated dose in vivo toxicity therapeutic index

Radiosensitization Efficiency: RB-6145 Compared to Misonidazole and Etanidazole

RB-6145 exhibits approximately 10-fold greater sensitizing efficiency than first-generation nitroimidazole radiosensitizers misonidazole and etanidazole [1]. In vivo studies in mice bearing KHT or RIF-1 tumors demonstrate that RB-6145 achieves comparable radiosensitizing activity to its parent compound RSU-1069 following either oral or intraperitoneal administration [2]. The sensitizer enhancement ratio (SER) for RB-6145 has been established as a benchmark reference value (C1.6) against which novel analog activity is measured [3]. Maximum radiosensitization occurs when RB-6145 is administered 45-60 minutes prior to irradiation (10 Gy X-rays) [4].

radiosensitizer enhancement ratio hypoxia sensitizing efficiency

Chemosensitization of CCNU: RB-6145 Enhances Alkylating Agent Efficacy 2.4-2.6-Fold In Vitro

RB-6145 potentiates the cytotoxic efficacy of the nitrosourea chemotherapeutic agent CCNU (lomustine) in both in vitro and in vivo settings. In clonogenic cell survival assays using KHT/iv murine sarcoma cells, inclusion of RB-6145 at doses producing survival values of 0.5-1.0 under hypoxic conditions enhanced CCNU-mediated cell killing by 2.4-2.6-fold [1]. In vivo, administration of RB-6145 (0.75 mmol/kg) 30 minutes prior to CCNU in KHT sarcoma-bearing C3H/HeJ mice increased tumor cell kill by approximately 1.7-fold relative to CCNU alone [2]. Notably, this chemosensitization occurred without concomitant enhancement of bone marrow toxicity as assessed by CFU-GM assay [3].

chemosensitization CCNU nitrosourea combination therapy

Hypoxic Selectivity: RB-6145 Exhibits 50-80-Fold Preferential Cytotoxicity Under Hypoxia vs. Normoxia

RB-6145 demonstrates pronounced hypoxia-selective cytotoxicity, a critical attribute distinguishing it from non-bioreductive agents. In clonogenic survival assays using KHT/iv murine sarcoma cells, cells treated under hypoxic conditions were approximately 50-80-fold more susceptible to the cytotoxic action of RB-6145 compared to cells exposed under aerobic (normoxic) conditions [1]. The R-enantiomer PD-144872 exhibits comparable hypoxia-selectivity [2]. In human A549 lung carcinoma cells, the hypoxic selectivity factor is lower (approximately 9-fold) but remains comparable to that observed with RSU-1069 [3]. This hypoxia-dependent cytotoxicity is mechanistically linked to enzymatic bioreduction of the 2-nitroimidazole moiety under low oxygen tension.

hypoxia-selective cytotoxin bioreductive drug differential cytotoxicity tumor microenvironment

Oncogenic Transformation Potential: RB-6145 Equivalent to Misonidazole, Substantially Lower Than RSU-1069

RB-6145 exhibits significantly reduced oncogenic transformation potential compared to its parent compound RSU-1069, an important safety consideration for procurement in long-term carcinogenicity studies. In the C3H 10T1/2 cell transformation assay, RSU-1069 demonstrates a considerably higher oncogenic transforming potential than other nitroimidazoles tested (misonidazole, SR-2508, Ro-03-8799) and produces a supra-additive transforming response when combined with radiation [1]. In contrast, at doses that produce similar in vitro radiosensitization enhancement ratios, RB-6145 is no more oncogenic than misonidazole and produces only an additive (not supra-additive) transformation incidence in combination with radiation [2]. This positions RB-6145 as a substantially safer alternative to RSU-1069 for studies where oncogenic risk is a concern.

oncogenic transformation genotoxicity carcinogenicity safety assessment

Pharmacokinetic Differentiation: Reduced Brain Exposure and Controlled RSU-1069 Release

RB-6145 exhibits a distinct pharmacokinetic profile that underpins its improved therapeutic index relative to direct RSU-1069 administration. Following an intraperitoneal dose of 190 mg/kg (0.5 mmol/kg) RB-6145 in mice, peak plasma concentrations of the active metabolite RSU-1069 reached approximately 50 μg/mL, compared to approximately 100 μg/mL following an equimolar dose of RSU-1069 itself—a 50% reduction in peak exposure [1]. The plasma AUC0-∞ for RSU-1069 formed from RB-6145 was approximately 47 μg·mL⁻¹·h versus 84 μg·mL⁻¹·h for administered RSU-1069 (44% lower) [2]. Tumor peak concentrations of RSU-1069 were approximately 6 μg/g following RB-6145 versus 10 μg/g following RSU-1069, with tumor AUC0-∞ approximately 35% lower [3]. Notably, brain AUC0-∞ for RSU-1069 derived from RB-6145 was approximately 1.8-fold lower than that from equimolar RSU-1069 administration [4].

pharmacokinetics AUC tissue distribution prodrug metabolism

Optimal Procurement Scenarios for RB-6145 in Hypoxia-Targeted Oncology and Bioreductive Drug Research


In Vivo Radiosensitization Studies Requiring Wider Therapeutic Windows

Investigators conducting fractionated radiation studies in murine tumor models (e.g., KHT sarcoma, RIF-1) should procure RB-6145 when the dose-limiting gastrointestinal toxicity of RSU-1069 would constrain experimental design. The 4.4-fold higher intraperitoneal MTD (350 mg/kg vs. 80 mg/kg) and 3.1-fold higher oral MTD (1 g/kg vs. 320 mg/kg) enable multi-dose regimens that would be prohibited by RSU-1069 toxicity [1]. Maximum radiosensitization is achieved with administration 45-60 minutes prior to 10 Gy X-ray exposure, with efficacy largely independent of administration route [2].

Combination Chemotherapy Studies with Nitrosoureas (CCNU)

Researchers evaluating hypoxia-directed chemopotentiation of alkylating agents should select RB-6145 over non-bioreductive sensitizers. RB-6145 enhances CCNU-mediated tumor cell killing by 2.4-2.6-fold in vitro and approximately 1.7-fold in vivo at a dose of 0.75 mmol/kg without exacerbating bone marrow toxicity (CFU-GM assay) [3]. This selective enhancement of tumor cell kill relative to normal tissue toxicity is a key differentiating feature not observed with first-generation nitroimidazoles.

Comparative Bioreductive Drug Development and SAR Studies

Medicinal chemists and pharmacologists developing novel 2-nitroimidazole analogs should utilize RB-6145 as a benchmark reference compound for sensitizer enhancement ratio (SER) comparisons. RB-6145's established C1.6 reference value and SER >2.0 benchmark provide standardized comparators for assessing new analogs in both in vitro clonogenic assays and in vivo KHT sarcoma models [4]. Its well-characterized pharmacokinetic and toxicity profile also serves as a baseline for evaluating prodrug activation efficiency.

Oncogenicity and Long-Term Carcinogenicity Assessment Studies

Investigators requiring a dual-function nitroimidazole radiosensitizer with minimized oncogenic transformation risk should prioritize RB-6145 over RSU-1069. In C3H 10T1/2 cell transformation assays at equivalent radiosensitizing doses, RB-6145 exhibits oncogenic potential comparable to misonidazole with additive (not supra-additive) effects when combined with radiation, whereas RSU-1069 demonstrates substantially higher transformation frequency and supra-additive radiation interaction [5]. This makes RB-6145 preferable for studies where secondary malignancy risk is a confounding variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RB-6145

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.